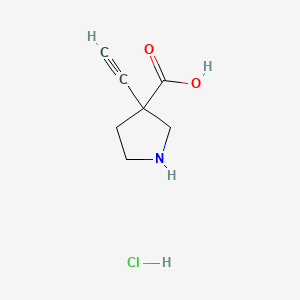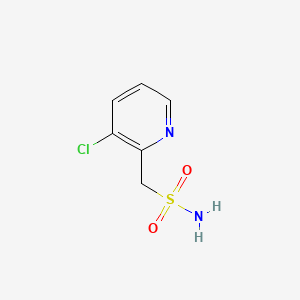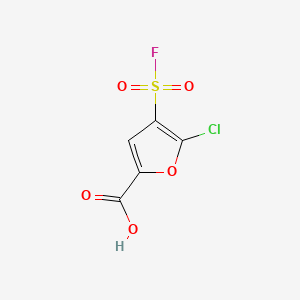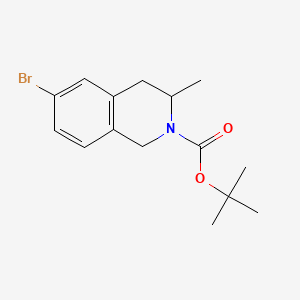
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-1-benzopyran-4-sulfonyl fluoride (DBSF) is a highly versatile fluorosulfonyl derivative that has been used in a wide range of scientific research applications. It is a colorless and odorless crystalline compound with a molecular weight of 238.25 g/mol. DBSF is a derivative of the benzopyran class of compounds, which are substances that contain a benzene ring with a pyran ring attached. It is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology.
作用機序
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is an electrophilic reagent, meaning that it reacts with nucleophilic compounds to form a covalent bond. The reaction is initiated by the nucleophile attacking the electrophilic carbon atom of the this compound molecule. This reaction results in the formation of a new covalent bond between the nucleophile and the this compound molecule.
Biochemical and Physiological Effects
This compound is a highly versatile compound and has been used in a wide range of scientific research applications. It has been used in biochemistry and pharmacology to study the biochemical and physiological effects of various compounds. In biochemistry, this compound has been used to study the effects of various compounds on enzymes, proteins, and peptides. In pharmacology, this compound has been used to study the effects of various compounds on the body, including their effects on the nervous system, cardiovascular system, and endocrine system.
実験室実験の利点と制限
The main advantage of using 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride in laboratory experiments is its versatility. It can be used as a reagent in a wide range of scientific research applications, including organic synthesis, biochemistry, and pharmacology. Additionally, this compound is a relatively inexpensive reagent, making it an attractive option for laboratory experiments. The main limitation of using this compound in laboratory experiments is its relatively low reactivity. It is less reactive than other fluorosulfonyl derivatives, making it less suitable for certain applications.
将来の方向性
There are a number of potential future directions for the use of 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride in scientific research. One potential future direction is the use of this compound in drug discovery and development. This compound has been used in the synthesis of a variety of drugs and drug analogs, and it could potentially be used to develop new drugs and drug analogs. Additionally, this compound could be used in the synthesis of materials for use in medical devices and implants. Another potential future direction is the use of this compound in biotechnology. This compound could be used in the synthesis of enzymes, proteins, and peptides, which could be used in a variety of biotechnological applications. Finally, this compound could be used in the synthesis of polymers, which could be used in a variety of industrial applications.
合成法
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is synthesized via a reaction between 4-hydroxybenzaldehyde and sulfuryl chloride. The reaction is carried out in an inert atmosphere and at a temperature of approximately 0°C. The reaction is typically completed within 1-2 hours and yields a pure product. The product is then dried and recrystallized in order to obtain a pure product.
科学的研究の応用
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and organometallic compounds. In biochemistry, this compound is used as a reagent for the synthesis of a variety of compounds, including peptides, proteins, and enzymes. In pharmacology, this compound is used as a reagent for the synthesis of a variety of compounds, including drugs and drug analogs.
特性
IUPAC Name |
3,4-dihydro-2H-chromene-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c10-14(11,12)9-5-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVWHDPKOXACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)




![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)


![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)


![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)

